2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole
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Overview
Description
2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole is a complex organic compound featuring a benzylpiperidine moiety linked to a benzo[d]thiazole ring through a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole typically involves the following steps:
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Formation of the Benzylpiperidine Intermediate: : The synthesis begins with the preparation of 1-benzylpiperidine. This can be achieved through the reductive amination of benzylamine with piperidine using a reducing agent such as sodium cyanoborohydride.
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Hydrazone Formation: : The benzylpiperidine is then reacted with hydrazine hydrate to form the corresponding hydrazone. This reaction is typically carried out in an ethanol solvent under reflux conditions.
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Cyclization to Benzo[d]thiazole: : The hydrazone intermediate is then subjected to cyclization with 2-aminobenzenethiol in the presence of an oxidizing agent such as iodine or bromine. This step forms the benzo[d]thiazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be implemented to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Halogenated or nitrated benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies have explored its anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism by which 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole exerts its effects is largely dependent on its interaction with biological targets. The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Molecular docking studies have shown that it can fit into the active sites of certain proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzothiazole
- 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzimidazole
- 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzoxazole
Uniqueness
Compared to similar compounds, 2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole stands out due to its specific structural features that confer unique reactivity and potential biological activity. The presence of both the benzylpiperidine and benzo[d]thiazole moieties allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-2-6-15(7-3-1)14-23-12-10-16(11-13-23)21-22-19-20-17-8-4-5-9-18(17)24-19/h1-9H,10-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSPPLOONBMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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